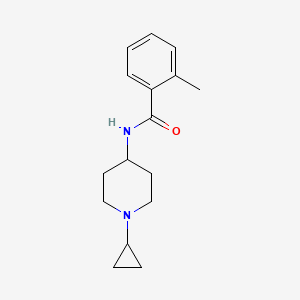
N-methyl-N-(naphthalen-2-ylmethyl)-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(naphthalen-2-ylmethyl)-1H-pyrrole-2-carboxamide, also known as J147, is a synthetic compound that has been extensively studied for its potential therapeutic benefits in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In
Mécanisme D'action
The exact mechanism of action of N-methyl-N-(naphthalen-2-ylmethyl)-1H-pyrrole-2-carboxamide is not fully understood, but it is believed to work by activating a protein called ATP synthase, which is involved in energy production in cells. N-methyl-N-(naphthalen-2-ylmethyl)-1H-pyrrole-2-carboxamide has also been shown to increase the levels of several proteins that are involved in neuronal growth and survival, including brain-derived neurotrophic factor (BDNF) and synaptophysin.
Biochemical and Physiological Effects:
N-methyl-N-(naphthalen-2-ylmethyl)-1H-pyrrole-2-carboxamide has been shown to have a number of biochemical and physiological effects, including reducing oxidative stress, increasing mitochondrial function, and improving cognitive function and memory. N-methyl-N-(naphthalen-2-ylmethyl)-1H-pyrrole-2-carboxamide has also been shown to increase the levels of several proteins that are involved in neuronal growth and survival, including BDNF and synaptophysin.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-methyl-N-(naphthalen-2-ylmethyl)-1H-pyrrole-2-carboxamide is that it has been shown to be effective in animal models of Alzheimer's disease, which makes it a promising candidate for further research. However, one of the limitations of N-methyl-N-(naphthalen-2-ylmethyl)-1H-pyrrole-2-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to develop targeted therapies based on this compound.
Orientations Futures
There are several future directions for further research on N-methyl-N-(naphthalen-2-ylmethyl)-1H-pyrrole-2-carboxamide. One area of research could focus on understanding the exact mechanism of action of N-methyl-N-(naphthalen-2-ylmethyl)-1H-pyrrole-2-carboxamide, which could lead to the development of more targeted therapies. Another area of research could focus on testing the efficacy of N-methyl-N-(naphthalen-2-ylmethyl)-1H-pyrrole-2-carboxamide in human clinical trials, which would be a crucial step in determining its potential as a therapeutic agent for neurodegenerative diseases. Additionally, further research could explore the potential of N-methyl-N-(naphthalen-2-ylmethyl)-1H-pyrrole-2-carboxamide in treating other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis (ALS).
Méthodes De Synthèse
N-methyl-N-(naphthalen-2-ylmethyl)-1H-pyrrole-2-carboxamide was first synthesized in 2011 by a team of researchers led by Dr. Schubert at the Salk Institute for Biological Studies. The synthesis method involves the reaction of 2-bromo-1-(naphthalen-2-ylmethyl)-1H-pyrrole with methylamine to form the intermediate product, which is then reacted with 2-cyanobenzaldehyde to produce N-methyl-N-(naphthalen-2-ylmethyl)-1H-pyrrole-2-carboxamide.
Applications De Recherche Scientifique
N-methyl-N-(naphthalen-2-ylmethyl)-1H-pyrrole-2-carboxamide has been extensively studied for its potential therapeutic benefits in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In vitro studies have shown that N-methyl-N-(naphthalen-2-ylmethyl)-1H-pyrrole-2-carboxamide can protect neuronal cells from oxidative stress and reduce the accumulation of beta-amyloid and tau proteins, which are hallmarks of Alzheimer's disease. N-methyl-N-(naphthalen-2-ylmethyl)-1H-pyrrole-2-carboxamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
N-methyl-N-(naphthalen-2-ylmethyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-19(17(20)16-7-4-10-18-16)12-13-8-9-14-5-2-3-6-15(14)11-13/h2-11,18H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUXWGAXVHUHSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=CC=CC=C2C=C1)C(=O)C3=CC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(naphthalen-2-ylmethyl)-1H-pyrrole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Methyl-1-oxophthalazin-2-yl)methyl]benzonitrile](/img/structure/B7501498.png)




![N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7501541.png)

![N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7501555.png)

![N-[(2-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7501570.png)



![1-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide](/img/structure/B7501601.png)